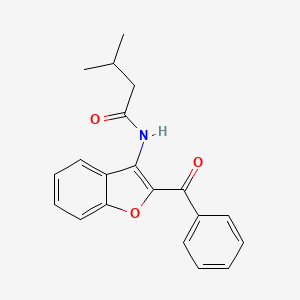![molecular formula C22H17ClN2O3S B11573248 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B11573248.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes such as microwave irradiation or one-pot multicomponent reactions. These methods are designed to enhance yield and reduce reaction time, making the production process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-tubercular properties.
Medicine: Potential therapeutic agent for treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of luminescent materials and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide stands out due to its unique combination of benzothiazole and chlorophenyl groups, which contribute to its enhanced biological activity and potential therapeutic applications. Its structural features allow for specific interactions with molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H17ClN2O3S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-17-7-5-8-18(28-2)20(17)21(26)24-13-10-11-14(15(23)12-13)22-25-16-6-3-4-9-19(16)29-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
XCDXDMSRFCQOCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11573167.png)

![4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B11573172.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11573174.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11573182.png)
![N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573190.png)
![1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B11573203.png)
![1-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11573210.png)
![5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11573219.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573221.png)
![N-(4-bromo-2-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573222.png)
![5-(4-Ethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11573225.png)
![3-(2-Methoxyphenyl)-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11573237.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B11573244.png)
